molecular formula C19H24N2O4S B4989266 N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4989266
M. Wt: 376.5 g/mol
InChI Key: OKTMHFGVCCCITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as ESI-09, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ESI-09 is a selective inhibitor of the RhoGTPase activator, LARG, which plays a crucial role in cell migration, proliferation, and differentiation. In

Mechanism of Action

ESI-09 selectively inhibits the RhoGTPase activator, LARG, which plays a crucial role in cell migration, proliferation, and differentiation. RhoGTPases are a family of proteins that regulate the cytoskeleton and are involved in many cellular processes, including cell migration and invasion. By inhibiting LARG, ESI-09 prevents the activation of RhoGTPases, leading to a decrease in cell migration and invasion.
Biochemical and Physiological Effects
ESI-09 has been shown to have a variety of biochemical and physiological effects. In cancer cells, ESI-09 inhibits the migration and invasion of cells, leading to a decrease in metastasis. In animal models of stroke and traumatic brain injury, ESI-09 has been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes. In animal models of heart failure, ESI-09 has been shown to improve cardiac function, reducing ventricular remodeling and improving cardiac output.

Advantages and Limitations for Lab Experiments

One advantage of ESI-09 is its selectivity for LARG, which allows for the specific inhibition of RhoGTPase signaling pathways. Additionally, ESI-09 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of ESI-09 is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are many potential future directions for the study of ESI-09. One area of research could be the development of more soluble analogs of ESI-09, which would make it easier to work with in lab experiments. Additionally, further studies could investigate the potential therapeutic applications of ESI-09 in other disease models, such as inflammatory diseases and autoimmune disorders. Finally, the development of more selective inhibitors of RhoGTPase signaling pathways could lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of ESI-09 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-ethoxyaniline with ethyl chloroformate to form N-ethoxycarbonyl-2-ethoxyaniline. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-(4-methylbenzenesulfonyl)-N-ethoxycarbonyl-2-ethoxyaniline. The final step involves the reaction of this intermediate with diethylamine to form ESI-09.

Scientific Research Applications

ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the migration and invasion of cancer cells, making it a promising candidate for cancer treatment. ESI-09 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, ESI-09 has been shown to improve cardiac function in animal models of heart failure.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-4-21(26(23,24)16-12-10-15(3)11-13-16)14-19(22)20-17-8-6-7-9-18(17)25-5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTMHFGVCCCITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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